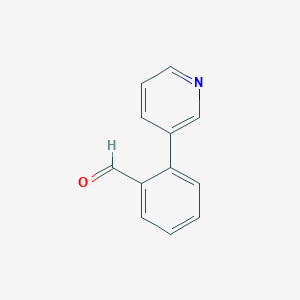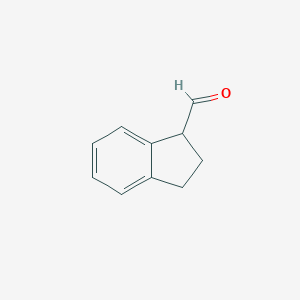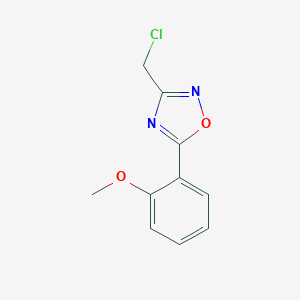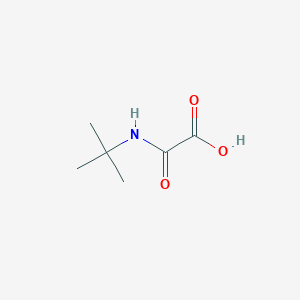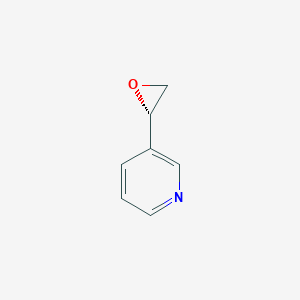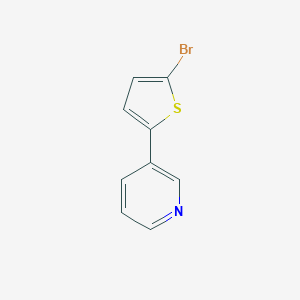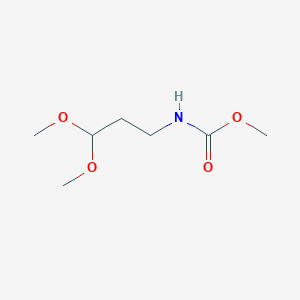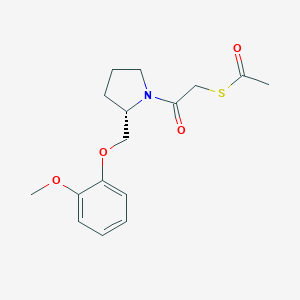
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-, commonly known as S-Methyl-L-Cysteine sulfoxide (SMCS), is a naturally occurring organic compound found in Allium species such as garlic and onions. SMCS is a derivative of L-cysteine, a non-essential amino acid that plays a crucial role in protein synthesis and detoxification in the body. In recent years, SMCS has gained significant attention due to its potential health benefits and its use in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, which may contribute to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help to protect cells from oxidative damage. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- in lab experiments is its low toxicity and high solubility in water and ethanol. This makes it easy to administer to cells and animals without causing any adverse effects. However, one limitation of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is its relatively short half-life in the body, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-. One area of interest is its potential use in the prevention and treatment of cancer. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cardiovascular disease. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to have beneficial effects on blood pressure and lipid metabolism, and further studies are needed to determine its long-term effects on cardiovascular health. Finally, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- may have potential as a dietary supplement or functional food ingredient, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is a naturally occurring organic compound with potential health benefits and various scientific research applications. While more research is needed to fully understand its mechanism of action and therapeutic potential, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has shown promise as a potential treatment for cancer, cardiovascular disease, and other conditions. Its low toxicity and high solubility make it an attractive candidate for further research and development.
Métodos De Síntesis
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- can be synthesized through the oxidation of S-methyl-L-cysteine with hydrogen peroxide or sodium hypochlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been extensively studied for its potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and diabetes. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
161364-88-1 |
|---|---|
Nombre del producto |
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- |
Fórmula molecular |
C16H21NO4S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
S-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(18)22-11-16(19)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)20-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
Clave InChI |
ARYIGUABCXSPSO-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)SCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
SMILES |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
SMILES canónico |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Otros números CAS |
161364-88-1 |
Sinónimos |
2-acetylsulfanyl-1-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]e thanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
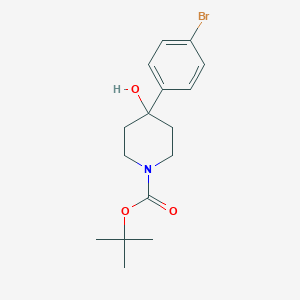
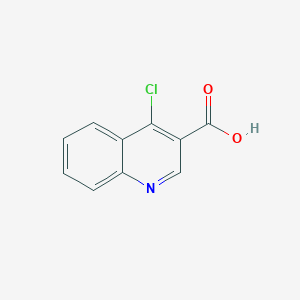
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
